4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.77 g/mol . . It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(4-Methylpiperazin-1-yl)benzenesulfonamide with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonamide is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored by thin-layer chromatography (TLC) until completion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives, respectively. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)benzenesulfonamide: This compound is the precursor to the sulfonyl chloride and has similar reactivity but lacks the highly reactive sulfonyl chloride group.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: This compound contains a carboxylic acid group instead of a sulfonyl chloride group and exhibits different reactivity and applications.
4-(4-Methylpiperazin-1-yl)methylbenzaldehyde: This compound has an aldehyde group and is used in different synthetic applications compared to the sulfonyl chloride.
Properties
Molecular Formula |
C11H15ClN2O2S |
---|---|
Molecular Weight |
274.77 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H15ClN2O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3 |
InChI Key |
FNDWIXDKKZWRKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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